

Timepidium Bromide for Intestinal Motility Studies in Animal Models: A Technical Guide

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Compound of Interest

Compound Name: *Timepidium*

Cat. No.: *B10763114*

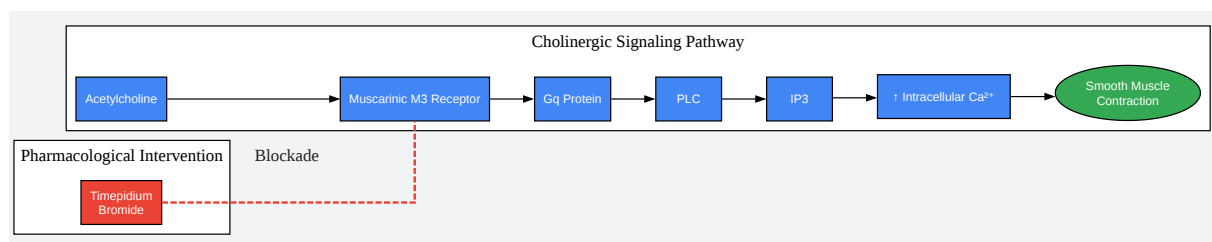
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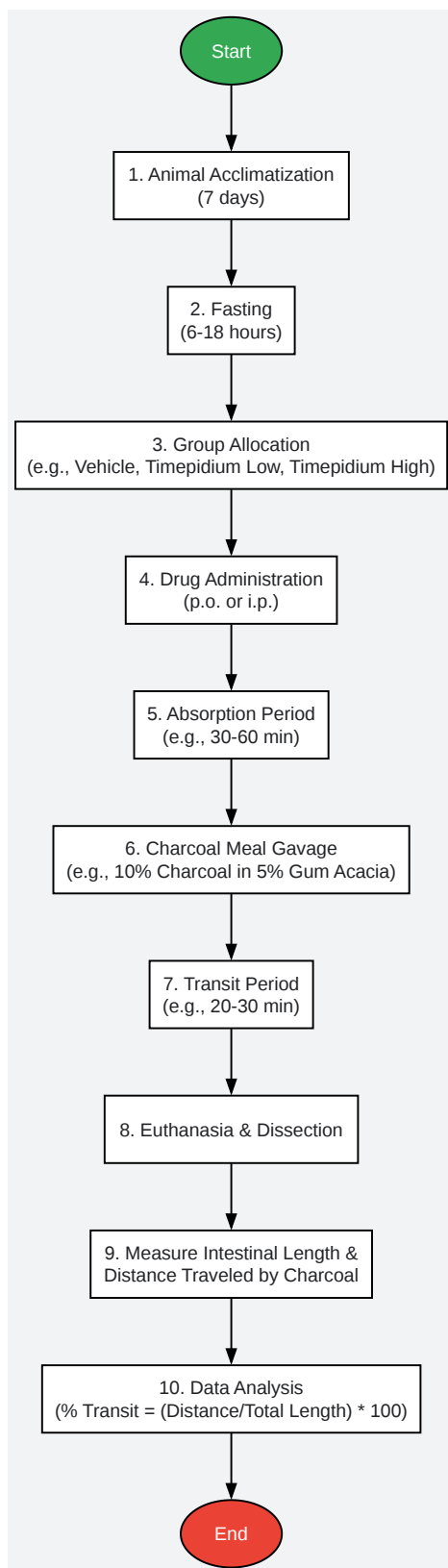
For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **timepidium** bromide, a potent anticholinergic agent, and its application in the preclinical assessment of intestinal motility. We will cover its mechanism of action, detailed experimental protocols for both in vivo and ex vivo animal models, and a summary of available quantitative data.

Core Mechanism of Action

Timepidium bromide is a quaternary ammonium antispasmodic and anticholinergic agent.^{[1][2]} Its primary mechanism involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) located on smooth muscle cells within the gastrointestinal (GI) tract.^{[1][3]} Acetylcholine, a primary excitatory neurotransmitter in the gut, binds to these receptors to initiate a signaling cascade that leads to smooth muscle contraction and an increase in peristalsis.^{[1][4]} By blocking these receptors, **timepidium** bromide effectively inhibits acetylcholine-induced contractions, resulting in a reduction of GI spasms and motility.^[3] This makes it a valuable tool for investigating the cholinergic pathways that govern intestinal function. The drug has demonstrated potent spasmolytic activity on the gastrointestinal tract in various animal models, including cats and dogs.^{[5][6]}





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